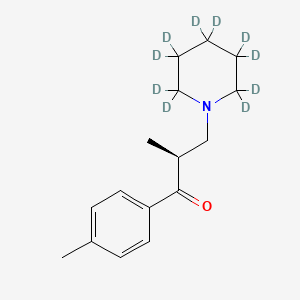

S (+) Tolperisone-d10

Description

Contextualization of Tolperisone (B1682978) in Modern Medicinal Chemistry and its Core Pharmacological Research Areas

Tolperisone is a centrally acting skeletal muscle relaxant that has been in clinical use for decades to treat pathologically increased muscle tone and spasticity associated with various neurological conditions. wikipedia.orgopenmedicinalchemistryjournal.com Chemically, it is classified as an aryl alkyl β-aminoketone, featuring an asymmetric carbon atom. openmedicinalchemistryjournal.comnih.gov Its mechanism of action, while not entirely elucidated, involves the blockade of voltage-gated sodium and calcium channels. wikipedia.orgnih.govpatsnap.com This action stabilizes neuronal membranes, reduces neuronal excitability, and inhibits spinal reflex pathways, ultimately leading to muscle relaxation. nih.govpatsnap.commims.com

The primary pharmacological research areas for Tolperisone include the treatment of spasticity following stroke, muscle spasms from back pain, and increased muscle tone linked to conditions like multiple sclerosis, myelopathy, and encephalomyelitis. wikipedia.orgnih.govdrugbank.com A notable characteristic of Tolperisone is its favorable profile of causing less sedation compared to other centrally acting muscle relaxants. drugbank.comtandfonline.comjuniperpublishers.com However, the parent compound is known to undergo a high first-pass metabolism, which can limit its bioavailability. mims.comjuniperpublishers.com

Principles and Rationale for Deuterium (B1214612) Isotopic Labeling in Advanced Chemical and Biological Research

Isotopic labeling involves incorporating isotopes, which are variants of an element with a different number of neutrons, into molecules to trace their journey through biological systems. musechem.com Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is particularly valuable in pharmaceutical research. musechem.comwikipedia.org The replacement of a hydrogen atom with a deuterium atom creates a carbon-deuterium (C-D) bond that is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. musechem.cominformaticsjournals.co.in

This difference in bond strength gives rise to the Deuterium Kinetic Isotope Effect (KIE) , a phenomenon where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. musechem.comnih.govportico.org In medicinal chemistry, this effect is leveraged to improve a drug's pharmacokinetic properties, specifically its absorption, distribution, metabolism, and excretion (ADME) profile. informaticsjournals.co.inacs.org

Key rationales for deuterium labeling include:

Enhanced Metabolic Stability: By strategically placing deuterium at sites on a drug molecule that are susceptible to metabolic breakdown (often by cytochrome P450 enzymes), the rate of metabolism can be significantly reduced. wikipedia.orgnih.govportico.org This can lead to a longer drug half-life, allowing for potentially lower or less frequent dosing. wikipedia.orgresearchgate.net

Elucidation of Metabolic Pathways: Deuterated compounds are crucial tools for studying how drugs are metabolized. acs.orgclearsynth.comsymeres.com By tracking the labeled molecules and their metabolites, researchers can gain precise insights into metabolic pathways.

Internal Standards: Due to their mass difference, deuterated compounds are widely used as internal standards in highly sensitive analytical techniques like mass spectrometry for the accurate quantification of the non-deuterated drug in biological samples. acs.orggoogle.com

Mechanistic Studies: The KIE is a powerful tool for investigating the mechanisms of chemical and enzymatic reactions. acs.orgsymeres.com

Historical and Current Trajectories in the Academic Study of Tolperisone Deuterated Forms

The study of deuterated Tolperisone forms, such as Tolperisone-d10, is primarily situated within the context of improving the drug's metabolic stability and for its use as an analytical standard. chemsrc.commedchemexpress.com Tolperisone-d10 is the deuterium-labeled analog of Tolperisone, specifically 2-Methyl-3-(piperidin-1-yl-d10)-1-(p-tolyl)propan-1-one, where ten hydrogen atoms on the piperidine (B6355638) ring are replaced with deuterium. synzeal.comscbt.com

These deuterated forms are essential for analytical method development and validation, particularly for quantifying Tolperisone in various samples during its commercial production and in research settings. synzeal.com

Data Tables

Chemical Properties of Tolperisone-d10

| Property | Value | Source(s) |

| Chemical Name | 2-Methyl-3-(piperidin-1-yl-d10)-1-(p-tolyl)propan-1-one | synzeal.com |

| Alternate Name | 2-Methyl-1-(4-methylphenyl)-3-(1-piperidinyl-d10)-1-propanone Hydrochloride | scbt.com |

| CAS Number | 1185196-91-1 (Free base) | synzeal.comlgcstandards.com |

| CAS Number | 1185160-65-9 (Hydrochloride) | scbt.comlgcstandards.com |

| Molecular Formula | C₁₆H₁₃D₁₀NO | synzeal.com |

| Molecular Weight | 255.4 g/mol | synzeal.com |

Summary of Research Findings on Deuterated Tolperisone

| Research Area | Finding | Significance | Source(s) |

| Metabolic Stability | The deuterated analog BDD-10103 (d7-Tolperisone) shows greater stability against degradation by CYP liver enzymes compared to Tolperisone. | Demonstrates that deuteration can successfully slow the metabolic breakdown of the drug. | juniperpublishers.com |

| Pharmacokinetics | BDD-10103 exhibits a longer elimination half-life and enhanced overall bioavailability in metabolic studies. | Highlights the potential to improve the drug's pharmacokinetic profile, potentially overcoming the high first-pass effect of the parent molecule. | juniperpublishers.com |

| Analytical Applications | Tolperisone-d10 is used as a labeled internal standard for analytical method development, validation, and quality control applications. | Enables accurate and precise quantification of Tolperisone in various matrices, which is critical for pharmaceutical development and research. | google.comsynzeal.com |

Structure

3D Structure

Properties

Molecular Formula |

C16H23NO |

|---|---|

Molecular Weight |

255.42 g/mol |

IUPAC Name |

(2S)-3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one |

InChI |

InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m0/s1/i3D2,4D2,5D2,10D2,11D2 |

InChI Key |

FSKFPVLPFLJRQB-WDRUOUDTSA-N |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C[C@H](C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Derivatization of S + Tolperisone D10

Strategies for Stereoselective Synthesis of S (+) Tolperisone (B1682978)

The chiral nature of Tolperisone, possessing a stereocenter at the carbon atom alpha to the carbonyl group, necessitates stereoselective synthetic methods to obtain the desired S (+) enantiomer in high purity. While the chiral separation of R(-) and S(+) enantiomers from a racemic mixture has been described, direct asymmetric synthesis presents a more elegant and efficient approach.

One of the primary strategies for the stereoselective synthesis of molecules like S (+) Tolperisone involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic route to control the stereochemistry of a particular reaction. After the desired stereocenter is established, the auxiliary is removed. For the synthesis of β-amino ketones such as Tolperisone, a chiral auxiliary can be attached to either the amine or the ketone precursor to direct the stereochemical outcome of the key bond-forming reaction, often a Mannich-type condensation.

Another powerful strategy is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large amount of the desired enantiomer. This can be achieved through various transformations, including asymmetric hydrogenation, asymmetric alkylation, or asymmetric aldol and Mannich reactions. For the synthesis of S (+) Tolperisone, a catalytic enantioselective Mannich reaction between a suitable propiophenone derivative, formaldehyde, and piperidine (B6355638), in the presence of a chiral catalyst, could theoretically afford the desired S-enantiomer with high enantiomeric excess.

Chiral pool synthesis represents a third approach, where a readily available chiral molecule from nature is used as a starting material. This strategy leverages the inherent chirality of natural products to build the desired stereocenter. For S (+) Tolperisone, a suitable chiral starting material, such as an amino acid or a carbohydrate, could be chemically transformed through a series of reactions to yield the target molecule.

While specific, detailed protocols for the direct asymmetric synthesis of S (+) Tolperisone are not extensively reported in publicly available literature, the resolution of racemic Tolperisone using chiral resolving agents is a well-established method. This involves the formation of diastereomeric salts with a chiral acid, such as tartaric acid derivatives, followed by fractional crystallization to separate the diastereomers. Subsequent liberation of the free base from the desired diastereomeric salt yields the enantiomerically pure S (+) Tolperisone.

Deuterium (B1214612) Labeling Techniques for S (+) Tolperisone-d10

The synthesis of this compound involves the introduction of ten deuterium atoms into the molecule. The piperidine moiety is the target for this extensive labeling.

Regioselective Deuterium Incorporation on the Piperidine Moiety

The regioselective incorporation of deuterium onto the piperidine ring is a critical step in the synthesis of this compound. A common and effective method for achieving this is through the use of a deuterated piperidine precursor, specifically piperidine-d11 . This commercially available reagent provides all the necessary deuterium atoms for the piperidine moiety of the final product.

The synthesis would then proceed via a Mannich-type reaction, condensing 4-methylpropiophenone, formaldehyde, and piperidine-d11 hydrochloride. This reaction directly incorporates the fully deuterated piperidine ring into the Tolperisone structure.

Alternatively, catalytic hydrogen-deuterium (H/D) exchange reactions can be employed to introduce deuterium into an existing piperidine ring. This typically involves the use of a noble metal catalyst, such as palladium or platinum, in the presence of a deuterium source like deuterium gas (D₂) or heavy water (D₂O). The conditions for such reactions, including temperature, pressure, and catalyst choice, need to be carefully optimized to achieve high levels of deuterium incorporation without compromising the integrity of the rest of the molecule. For complete deuteration of the piperidine ring to achieve the d10 level, harsh conditions might be required, which could potentially lead to side reactions. Therefore, the use of a pre-deuterated building block like piperidine-d11 is often the more synthetically viable approach.

Assessment of Isotopic Purity and Enrichment

Following the synthesis of this compound, it is crucial to determine the isotopic purity and the degree of deuterium enrichment. Two primary analytical techniques are employed for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ²H NMR, provides detailed information about the location and extent of deuteration. In ¹H NMR, the disappearance or reduction in the intensity of signals corresponding to the protons on the piperidine ring confirms the incorporation of deuterium. For a more quantitative assessment, ²H NMR can be used to directly observe the deuterium signals and their integration can provide a measure of the deuterium content at specific positions.

The combination of MS and NMR data provides a comprehensive picture of the isotopic purity and enrichment of the synthesized this compound, ensuring its suitability for its intended applications.

Preparation of Related Deuterated and Non-Deuterated Stereoisomers for Comparative Investigations

To conduct thorough comparative investigations, such as in pharmacokinetic or metabolic studies, it is often necessary to synthesize a series of related stereoisomers, both deuterated and non-deuterated. This includes the non-deuterated S (+) Tolperisone, the racemic mixture of Tolperisone, and potentially the R (-) enantiomer and its deuterated counterpart.

The synthesis of non-deuterated S (+) Tolperisone would follow the same stereoselective strategies outlined in section 2.1, but using standard, non-deuterated piperidine.

The preparation of racemic Tolperisone is typically more straightforward and can be achieved through a standard, non-stereoselective Mannich reaction of 4-methylpropiophenone, formaldehyde, and piperidine.

The synthesis of the R (-) enantiomer of Tolperisone can be achieved through chiral resolution of the racemic mixture, isolating the other diastereomeric salt, or by employing a stereoselective synthesis using the opposite enantiomer of the chiral auxiliary or catalyst.

Advanced Analytical and Spectroscopic Characterization of S + Tolperisone D10 for Research Applications

High-Resolution Mass Spectrometry for Isotopic Tracing and Metabolic Profiling (in vitro and pre-clinical contexts)

High-resolution mass spectrometry (HRMS) is a powerful technique for the analysis of S (+) Tolperisone-d10, enabling precise mass measurements and the differentiation of isotopic compositions. This capability is crucial for its use in isotopic tracing and metabolic profiling studies. In these studies, this compound is introduced into biological systems, and its metabolic fate is tracked by identifying the deuterated metabolites. The high mass accuracy of HRMS allows for the confident identification of these metabolites, even in complex biological matrices.

In vitro metabolic profiling studies using liver microsomes have demonstrated the utility of this compound in understanding the metabolic pathways of tolperisone (B1682978). These studies have identified several metabolites, including hydroxylated and carboxylated derivatives. The use of the deuterated analog helps to distinguish drug-related metabolites from endogenous compounds, thereby reducing the ambiguity in metabolite identification. Pre-clinical studies in animal models have further validated these findings, providing a comprehensive understanding of the drug's metabolic profile.

One of the primary applications of this compound is its use as an internal standard in quantitative bioanalysis. The stable isotope-labeled internal standard is added to biological samples at a known concentration before sample processing. This allows for the accurate quantification of the unlabeled analyte, S (+) Tolperisone, by correcting for variations in sample extraction, processing, and instrument response. The co-elution of the analyte and the internal standard in chromatographic systems, coupled with their distinct mass-to-charge ratios, ensures reliable and reproducible quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly used technique for this purpose. The method's high sensitivity and selectivity make it ideal for the analysis of drugs and their metabolites in biological fluids. The use of this compound as an internal standard in these assays has been shown to improve the accuracy and precision of the quantitative results.

| Parameter | Value | Technique |

| Mass Accuracy | < 5 ppm | HRMS |

| Limit of Quantification (LOQ) | pg/mL range | LC-MS/MS |

| Linearity (r²) | > 0.99 | LC-MS/MS |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Deuterium (B1214612) Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the identity of the compound. Furthermore, NMR is used to determine the exact location of the deuterium atoms within the molecule. This is crucial for ensuring the quality and isotopic purity of the labeled compound.

The localization of deuterium atoms is important because it can affect the compound's metabolic stability and its utility as an internal standard. Deuteration at metabolically labile positions can alter the rate of metabolism, which may be desirable in certain research applications. Conversely, for use as an internal standard, deuteration at metabolically stable positions is preferred to ensure that the internal standard and the analyte behave similarly during metabolic processes.

Advanced NMR techniques, such as ²H NMR and two-dimensional (2D) NMR, provide even more detailed information about deuterated compounds like this compound. ²H NMR directly detects the deuterium nuclei, providing a clear signal for each deuterium atom in the molecule. This allows for the unambiguous confirmation of deuterium incorporation and localization.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between different nuclei in the molecule. These experiments can be used to confirm the assignment of signals in the ¹H and ¹³C NMR spectra and to further verify the location of the deuterium atoms. The combination of these advanced NMR techniques provides a comprehensive characterization of the molecular structure and isotopic labeling of this compound.

| NMR Technique | Information Obtained |

| ¹H NMR | Proton environment and molecular structure |

| ¹³C NMR | Carbon framework and molecular structure |

| ²H NMR | Direct detection and localization of deuterium atoms |

| 2D NMR (COSY, HSQC) | Nuclear connectivity and structural confirmation |

Chromatographic Separation Techniques for Stereoisomeric and Metabolite Analysis (in vitro and pre-clinical contexts)

Chromatographic techniques are essential for the separation and analysis of this compound and its metabolites. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are widely used for this purpose. These techniques, often coupled with mass spectrometry, provide the necessary resolution and sensitivity for the analysis of complex biological samples.

In vitro and pre-clinical studies have utilized these chromatographic methods to analyze the stereoselective metabolism of tolperisone. These studies have shown that the metabolic pathways can be enantioselective, with different rates of formation for the metabolites of the S (+) and R (-) enantiomers. The use of this compound in these studies helps to elucidate the metabolic fate of the S (+) enantiomer specifically.

| Chromatographic Technique | Application |

| HPLC/UHPLC | Separation and quantification of this compound and its metabolites |

| Chiral Chromatography | Separation of S (+) and R (-) enantiomers of tolperisone and its metabolites |

| LC-MS/MS | Sensitive and selective detection and quantification of analytes in biological matrices |

Enzymatic and Mechanistic Metabolic Investigations of S + Tolperisone D10

In Vitro Biotransformation Pathways and Enzyme Systems of Tolperisone (B1682978)

The metabolism of tolperisone, a centrally acting muscle relaxant, has been primarily investigated using human liver microsomes (HLM) and recombinant enzymes. nih.gov In vitro studies have been crucial in identifying the specific metabolic pathways and the enzyme systems responsible for its biotransformation. nih.govresearchgate.net

The primary metabolic pathway for tolperisone in human liver microsomes is methyl-hydroxylation, leading to the formation of a metabolite with a mass-to-charge ratio (m/z) of 261 (M1). nih.govcapes.gov.br Additionally, other metabolites have been detected, including those with m/z values of 247 and 263. nih.govcapes.gov.br The metabolite at m/z 247 is believed to be the carbonyl-reduced form of the parent compound, while the metabolite at m/z 263 has been identified as the carbonyl-reduced form of M1. nih.govcapes.gov.br

Role of Cytochrome P450 Isoforms in Tolperisone Metabolism (e.g., CYP2D6, CYP2C19, CYP1A2, CYP2B6)

The metabolism of tolperisone is significantly influenced by the cytochrome P450 (CYP) superfamily of enzymes. mims.comeuropa.eu

CYP2D6: This isoform is the most prominent enzyme involved in tolperisone metabolism. nih.govnih.govwikigenes.org It plays a major role in the formation of the hydroxymethyl-tolperisone metabolite. nih.govcapes.gov.br The genetic polymorphism of CYP2D6 can significantly affect the pharmacokinetics of tolperisone, leading to wide interindividual variability. nih.govresearchgate.net Studies have shown that individuals with certain CYP2D6 genotypes, such as CYP2D610/10 and CYP2D6wt/10, exhibit significantly higher plasma concentrations and lower clearance of tolperisone compared to those with the CYP2D6wt/wt genotype. nih.govresearchgate.net

CYP2C19: This isoform also contributes to the metabolism of tolperisone, although to a lesser extent than CYP2D6. nih.govnih.govnih.gov It is involved in the formation of hydroxymethyl-tolperisone. nih.govcapes.gov.br Genetic polymorphisms in CYP2C19 can also impact tolperisone's pharmacokinetics. nih.govresearchgate.netpharmgkb.org Individuals who are poor metabolizers for CYP2C19 have been found to have significantly higher plasma concentrations of tolperisone. nih.govresearchgate.netpharmgkb.org

CYP1A2: This isoform has a minor role in the metabolism of tolperisone. nih.govnih.govnih.gov It participates in the formation of hydroxymethyl-tolperisone. nih.govcapes.gov.br

CYP2B6: This isoform is also involved in tolperisone metabolism to a smaller extent. nih.govmims.com However, it does not appear to mediate the formation of hydroxymethyl-tolperisone. nih.govcapes.gov.br

Table 1: Contribution of CYP450 Isoforms to Tolperisone Metabolism

| CYP Isoform | Role in Tolperisone Metabolism | Involvement in Hydroxymethyl-Tolperisone Formation |

|---|---|---|

| CYP2D6 | Prominent | Yes |

| CYP2C19 | Lesser extent | Yes |

| CYP1A2 | Lesser extent | Yes |

| CYP2B6 | Smaller extent | No |

Deuterium (B1214612) Kinetic Isotope Effects on Metabolic Stability and Pathway Shunting

The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the metabolic profile of a drug. juniperpublishers.com This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is more resistant to cleavage than a carbon-hydrogen (C-H) bond, particularly in oxidation reactions catalyzed by enzymes like cytochrome P450. juniperpublishers.combioscientia.de This can lead to a reduced rate of metabolism, a phenomenon known as "metabolic switching," where the ratio of metabolites is altered. juniperpublishers.combioscientia.de

Comparative Metabolic Studies of S (+) Tolperisone-d10 with Non-Deuterated and Other Deuterated Analogs (in vitro and pre-clinical)

Comparative studies of this compound with its non-deuterated form have shown significant differences in their metabolic fate. The hepatic metabolism of deuterated compounds by cytochrome P450 oxidases can differ markedly from that of the corresponding undeuterated substances. google.com

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Tolperisone |

| SKF-525A |

| 1-aminobenzotriazole |

Molecular and Cellular Pharmacological Research of S + Tolperisone Contextual to Deuterated Analog

Molecular Interactions with Voltage-Gated Ion Channels (in vitro and cellular models)

Tolperisone's mechanism of action is significantly attributed to its ability to modulate the activity of voltage-gated ion channels, which are crucial for the generation and propagation of nerve impulses. wikipedia.orgdrugbank.comdrugbank.com Its action on these channels contributes to its muscle relaxant and analgesic properties.

Interactions with Sodium Channels (e.g., in dorsal root ganglion neurons)

Tolperisone (B1682978) is a known blocker of voltage-gated sodium channels. nih.govcaymanchem.comresearchgate.net In vitro studies on dorsal root ganglion (DRG) neurons have demonstrated that tolperisone inhibits peak sodium currents evoked by step depolarizations. caymanchem.com This action is considered a key component of its therapeutic effect, as it reduces neuronal excitability. The inhibition of these channels is dose-dependent and contributes to the stabilization of neuronal membranes. nih.gov

A comparative study on seven different isoforms of voltage-dependent sodium channels revealed that tolperisone exhibits a distinct profile compared to other local anesthetics like lidocaine. nih.gov While both drugs block these channels, the specifics of their interactions, including the degree of tonic and state-dependent block, differ. nih.gov Tolperisone's inhibitory action is not only due to state-dependent association with the channels but also includes a significant tonic, or permanent, block. nih.gov It has a minor effect on voltage-dependent activation but can shift steady-state inactivation to more negative potentials. nih.gov

| Feature | Observation in In Vitro Models |

| Target | Voltage-gated sodium channels in dorsal root ganglion (DRG) neurons |

| Effect | Inhibition of peak sodium currents |

| Mechanism | Dose-dependent block, membrane stabilization |

| Comparison to Lidocaine | Exhibits both tonic and state-dependent block |

| Effect on Channel Gating | Minor effect on activation, shifts steady-state inactivation |

Influence on Calcium Channels (e.g., N-type)

In addition to its effects on sodium channels, tolperisone also demonstrates inhibitory action on voltage-gated calcium channels, particularly the N-type. researchgate.netopenmedicinalchemistryjournal.com This action is significant because N-type calcium channels are involved in the release of neurotransmitters at presynaptic terminals. By inhibiting these channels, tolperisone can reduce the release of excitatory neurotransmitters, further contributing to the suppression of neuronal signaling and muscle relaxation. researchgate.netresearchgate.net

Pre-clinical Neuropharmacological Effects and Mechanistic Elucidation (in vivo animal models)

The molecular interactions of tolperisone translate into observable neuropharmacological effects in vivo. Animal models have been instrumental in elucidating the mechanisms behind its clinical efficacy.

Attenuation of Spinal Reflexes and Antispastic Activity

A primary and well-documented effect of tolperisone in animal models is the attenuation of spinal reflexes. nih.govopenmedicinalchemistryjournal.com It effectively suppresses both monosynaptic and polysynaptic reflex pathways. openmedicinalchemistryjournal.comncats.io This inhibition of spinal segmental reflex activity is a cornerstone of its antispastic effect. openmedicinalchemistryjournal.com The mechanism for this is believed to be the presynaptic inhibition of neurotransmitter release from primary afferent fibers, a direct consequence of its blocking activity on voltage-gated sodium and calcium channels. researchgate.netresearchgate.net

Studies in various animal models have consistently shown that tolperisone can reduce pathologically elevated muscle tone without the significant sedative side effects often associated with other centrally acting muscle relaxants. nih.gov This favorable profile is a key advantage in its clinical use.

| Pre-clinical Effect | Mechanism |

| Attenuation of Spinal Reflexes | Inhibition of both monosynaptic and polysynaptic pathways. |

| Antispastic Activity | Reduction of pathologically elevated muscle tone. |

| Underlying Action | Presynaptic inhibition of neurotransmitter release due to sodium and calcium channel blockade. |

Stereochemical Basis of Pharmacological Activity and Target Binding of Tolperisone

Tolperisone possesses a chiral center, meaning it exists as two stereoisomers (enantiomers): S (+) and R (-). openmedicinalchemistryjournal.comnih.gov The spatial arrangement of atoms in these enantiomers can lead to differences in their pharmacological activity.

While tolperisone is often used as a racemic mixture (containing both enantiomers), studies have suggested that the enantiomers may have different potencies. openmedicinalchemistryjournal.comncats.io Specifically, the dextrorotatory S (+) enantiomer is reported to be the more active form concerning muscle relaxant effects. researchgate.net The stereochemistry of the molecule is crucial for its interaction with its biological targets. The specific three-dimensional structure of the S (+) enantiomer likely allows for a more favorable binding to the receptor sites on voltage-gated sodium and calcium channels, leading to its more potent pharmacological effect. nih.gov

Circular dichroism and ultraviolet spectroscopy studies have been used to investigate the stereochemistry of tolperisone, revealing that the molecule adopts a specific chiral conformation in solution which is thought to be important for its activity. nih.gov

Future Prospects and Methodological Advances in S + Tolperisone D10 Research

Development of Novel Deuterated Probes for Specific Biochemical Pathways and Molecular Targets

The use of deuterium-labeled compounds as probes in scientific research is a well-established strategy to trace the metabolic fate and interactions of molecules within complex biological systems. clearsynth.com For S (+) Tolperisone-d10, this opens up the possibility of developing novel probes to investigate the specific biochemical pathways and molecular targets of its non-deuterated counterpart, tolperisone (B1682978).

Tolperisone is known to primarily target voltage-gated sodium and calcium channels, which are crucial in regulating neuronal excitability. nih.gov By utilizing this compound as a probe, researchers can gain valuable insights into the engagement of these channels in different physiological and pathological states. The heavier isotope can provide a distinct signal in techniques like mass spectrometry, allowing for precise tracking of the compound's distribution and binding kinetics within neuronal tissues.

Furthermore, recent studies have indicated that tolperisone may have additional molecular targets, such as matrix metalloproteinase-9 (MMP-9), and can modulate signaling cascades like the p38 MAPK and ERK1/2 pathways. nih.gov Deuterated probes like this compound could be instrumental in elucidating these off-target effects and understanding their therapeutic potential. The stability imparted by deuterium (B1214612) labeling can be advantageous in these studies, ensuring that the probe maintains its structural integrity during the investigation of these complex cellular processes. clearsynth.com

Table 1: Potential Applications of this compound as a Deuterated Probe

| Research Area | Potential Application of this compound Probe | Investigated Pathways/Targets |

| Neuropharmacology | Target engagement and binding kinetics studies | Voltage-gated sodium and calcium channels |

| Cellular Signaling | Elucidation of off-target effects and downstream signaling | MMP-9, p38 MAPK, ERK1/2 signaling |

| Drug Metabolism | In vivo tracking of metabolic pathways and metabolite formation | Cytochrome P450-mediated metabolism |

Advanced Computational Chemistry and Molecular Dynamics Simulations of Deuterated Analogs

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools in modern drug discovery and development, offering atomic-level insights into drug-receptor interactions. researchgate.net These in silico approaches are particularly valuable for understanding the mechanism of action of drugs like tolperisone that target ion channels, which are notoriously difficult to study using traditional experimental methods. nih.govnih.gov

Future research on this compound is likely to involve advanced computational modeling to predict how deuteration affects its binding affinity and interaction with voltage-gated sodium channels, such as the Nav1.7 subtype, which is a key target in pain pathways. researchgate.netnih.gov MD simulations can be employed to model the dynamic behavior of this compound within the binding pocket of these channels, providing a detailed picture of the intermolecular forces at play. These simulations can help to rationalize the structure-activity relationships of tolperisone and its analogs, guiding the design of more potent and selective muscle relaxants. nih.gov

A recent computational analysis has already suggested the potential for tolperisone to inhibit MMP-9 and N- and L-type calcium channels. nih.gov By extending these computational studies to this compound, researchers can investigate whether the deuterium substitution alters these interactions. This could lead to the development of deuterated analogs with tailored pharmacological profiles.

Table 2: Computational Approaches for this compound Research

| Computational Method | Research Focus | Potential Insights |

| Molecular Docking | Prediction of binding poses and affinity | Identification of key residues for interaction with sodium/calcium channels and MMP-9 |

| Molecular Dynamics (MD) Simulations | Analysis of dynamic interactions and conformational changes | Understanding the stability of the drug-receptor complex and the influence of deuteration |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy energy calculations of the binding site | Detailed electronic effects of deuterium on binding interactions |

Integration with Multi-Omics Technologies for Systems-Level Understanding in Pre-clinical Models

The advent of multi-omics technologies, including transcriptomics, proteomics, and metabolomics, has revolutionized our ability to understand the global effects of drugs on biological systems. elifesciences.orgnih.gov Integrating these approaches in pre-clinical models treated with this compound can provide a comprehensive, systems-level understanding of its mechanism of action and potential downstream effects.

For instance, transcriptomic analysis of neuronal cells or muscle tissue following treatment with this compound could reveal changes in gene expression related to ion channel subunits, inflammatory pathways, and cellular stress responses. mdpi.com This could uncover novel pathways modulated by the drug and provide biomarkers for its efficacy.

Proteomic profiling, on the other hand, can identify changes in the abundance and post-translational modifications of proteins in response to this compound. nih.govbiorxiv.org This would be particularly useful for validating the engagement of predicted targets like MMP-9 and for discovering novel protein interactions. Metabolomics studies could complement these findings by identifying alterations in cellular metabolism, providing a functional readout of the drug's effects.

A study on the effects of tolperisone in a model of Parkinson's disease demonstrated its ability to downregulate p38 MAPK and ERK1/2 signaling and inhibit MMP-9. nih.gov A multi-omics approach in similar pre-clinical models could further dissect these pathways and identify new therapeutic opportunities for tolperisone and its deuterated analogs.

Table 3: Multi-Omics Integration in this compound Pre-clinical Research

| Omics Technology | Biological Sample | Key Questions to Address |

| Transcriptomics | Neuronal cell cultures, muscle tissue | How does this compound alter gene expression profiles related to its targets and off-targets? |

| Proteomics | Synaptosomal fractions, muscle biopsies | What are the global changes in protein expression and modification following treatment? |

| Metabolomics | Plasma, cerebrospinal fluid, tissue extracts | How does this compound impact cellular metabolism and bioenergetics? |

Q & A

Q. How can S-(+)-Tolperisone-d10 be reliably identified and quantified in complex biological matrices?

Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance specificity. Validate the method per ICH guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%). Employ matrix-matched calibration to account for ion suppression/enhancement in plasma or tissue homogenates . For chiral resolution, pair a polar organic mobile phase (e.g., acetonitrile/methanol) with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to distinguish S-(+)-Tolperisone-d10 from its enantiomer .

Q. What synthetic strategies are optimal for preparing high-purity S-(+)-Tolperisone-d10?

Methodological Answer : Utilize asymmetric synthesis to preserve chirality, starting from (R)-(-)-mandelic acid as a chiral precursor. Introduce deuterium via catalytic hydrogenation with deuterium gas (D₂) and palladium-on-carbon (Pd/C) under inert conditions. Purify intermediates via flash chromatography (silica gel, hexane:ethyl acetate gradient) and confirm deuteration efficiency (>98%) using NMR (²H-NMR) and high-resolution MS .

Q. How should stability studies for S-(+)-Tolperisone-d10 be designed under physiological conditions?

Methodological Answer : Conduct accelerated stability testing in simulated biological fluids (e.g., PBS pH 7.4, human liver microsomes) at 37°C. Monitor degradation kinetics via LC-MS, identifying major metabolites (e.g., hydroxylated or dealkylated products) and calculating half-lives (t₁/₂). Include control experiments with non-deuterated Tolperisone to assess isotopic effects on metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for S-(+)-Tolperisone-d10 across species?

Methodological Answer : Perform interspecies allometric scaling with covariates (e.g., cytochrome P450 isoform expression differences). Use nonlinear mixed-effects modeling (NONMEM) to analyze discrepancies in volume of distribution (Vd) or clearance (CL). Validate findings via in vitro-in vivo extrapolation (IVIVE) using hepatocyte uptake assays and plasma protein binding studies .

Q. What experimental designs minimize bias in assessing the stereoselective pharmacodynamics of S-(+)-Tolperisone-d10?

Methodological Answer : Implement blinded, randomized crossover studies in animal models (e.g., rat neuropathic pain assays). Compare S-(+)-Tolperisone-d10 against racemic and R-(-)-enantiomer controls. Quantify efficacy via von Frey filament tests and electrophysiological recordings (e.g., spinal dorsal horn neuron activity). Apply ANOVA with post-hoc Tukey tests to isolate enantiomer-specific effects (p <0.05) .

Q. How can isotopic effects of deuteration on S-(+)-Tolperisone’s mechanism of action be rigorously evaluated?

Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to compare deuterated vs. non-deuterated ligand binding to voltage-gated sodium channels (Nav1.7/1.8). Validate computationally predicted binding affinities (Kd) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Correlate findings with in vivo analgesic efficacy to confirm isotopic impact .

Q. What strategies address batch-to-batch variability in deuterium labeling during S-(+)-Tolperisone-d10 production?

Methodological Answer : Standardize reaction conditions (temperature, pressure, catalyst loading) using design-of-experiment (DoE) approaches. Monitor deuteration homogeneity via ¹H/²H NMR integration and isotopic ratio mass spectrometry (IRMS). Implement QC thresholds (e.g., ≥95% deuteration at specified positions) and discard batches with outlier variance (>2σ) .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting in vitro vs. in vivo efficacy data for S-(+)-Tolperisone-d10?

Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Factor in blood-brain barrier permeability (logBB) and tissue-specific exposure. Use in silico tools (e.g., GastroPlus) to simulate unbound drug concentrations at target sites (e.g., CNS). Cross-validate with microdialysis sampling in preclinical models .

Q. What statistical approaches are recommended for analyzing time-dependent pharmacodynamic responses?

Methodological Answer : Use repeated-measures ANOVA or mixed-effects models to account for intra-subject correlations. Apply Kaplan-Meier survival analysis for latency-to-effect endpoints. For non-linear responses (e.g., tolerance development), fit sigmoidal Emax models using GraphPad Prism .

Ethical & Replicability Considerations

Q. How can researchers ensure transparency and reproducibility in S-(+)-Tolperisone-d10 studies?

Methodological Answer : Publish raw datasets (e.g., NMR spectra, dose-response curves) in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like Zenodo. Document synthetic protocols using CHEMRxive preprints and provide step-by-step video protocols for complex assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.